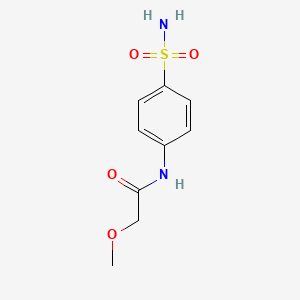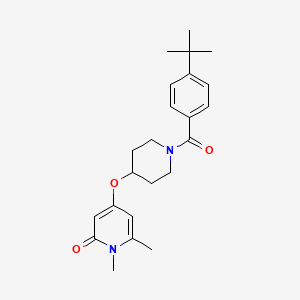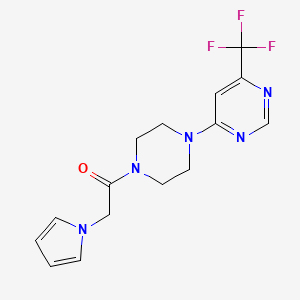
3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one, also known as FSBA, is a chemical compound that has gained attention in scientific research due to its various potential applications. FSBA is a fluorescent probe that has been used to study protein-protein interactions, enzyme kinetics, and protein conformational changes.
Scientific Research Applications
Synthesis and Chemical Properties
- A study demonstrated the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones via the reaction of 4-hydroxy-3-acetyl coumarin and amines, indicating a methodological approach that could potentially apply to derivatives of 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one under ultrasonic irradiation for enhanced reaction efficiencies and yields (Wang Huiyana, 2013).
- Research on the crystal structure of fluorobenzene derivatives has provided insights into the interactions and conformations that could be relevant for understanding the properties and reactivity of this compound compounds (A. El-Agrody et al., 2013).
Fluorophore Applications
- The unique fluorescence properties of certain fluorophores, which exhibit significant fluorescence in protic environments, hint at the potential use of fluorobenzenesulfonyl derivatives, including this compound, in developing new fluorogenic sensors (S. Uchiyama et al., 2006).
Biological Activities
- A new series of 3,4-dihydro-2H-chromen-2-yl derivatives exhibited moderate to excellent antimicrobial activities, suggesting that structurally related compounds, such as this compound, could also possess antimicrobial properties (M. Mannam et al., 2020).
- The synthesis and characterization of benzocoumarin-pyrimidine hybrids as antitubercular agents, along with their DNA cleavage activities, provide a foundation for investigating similar activities in this compound derivatives (D. Reddy et al., 2015).
Chemical Reactivity and Applications
- N-Fluorobenzenesulfonimide has been identified as an efficient nitrogen source for C–N bond formation, indicating the utility of fluorobenzenesulfonyl compounds, including this compound, in synthetic chemistry for the formation of nitrogen-containing compounds (Yan Li & Qian Zhang, 2014).
properties
IUPAC Name |
3-(2-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4S/c16-11-6-2-4-8-13(11)21(18,19)14-9-10-5-1-3-7-12(10)20-15(14)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDARJALEDGPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-1-(dimethylamino)-3-(4-phenoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B2721750.png)


![7-[(2-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2721755.png)

![2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2721758.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2721759.png)


![N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2721765.png)


![(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721769.png)